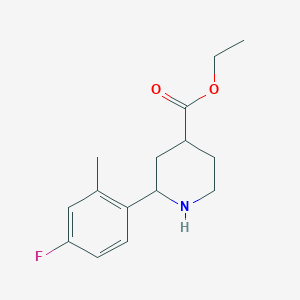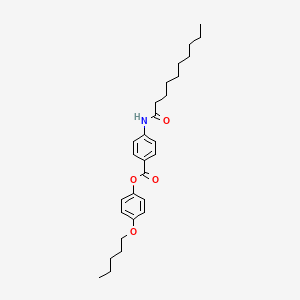
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a phenyl ring substituted with a pentyloxy group and a benzoate ester linked to a decanoylamino group. Its molecular structure provides it with distinct chemical and physical characteristics that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-(decanoylamino)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. The pentyloxy and decanoylamino groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with proteins and enzymes, modulating their activity through hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with an octyloxy group instead of a decanoylamino group.
4-(Pentyloxy)phenyl 4-(butyloxy)benzoate: Contains a butyloxy group, leading to different physical properties.
Uniqueness: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is unique due to its specific combination of pentyloxy and decanoylamino groups, which confer distinct amphiphilic properties. This makes it particularly useful in studies involving lipid membranes and drug delivery systems, where its structural features can be leveraged to achieve desired interactions and effects.
Properties
CAS No. |
669012-08-2 |
|---|---|
Molecular Formula |
C28H39NO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C28H39NO4/c1-3-5-7-8-9-10-11-13-27(30)29-24-16-14-23(15-17-24)28(31)33-26-20-18-25(19-21-26)32-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3,(H,29,30) |
InChI Key |
PZQVKXJIDVPCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



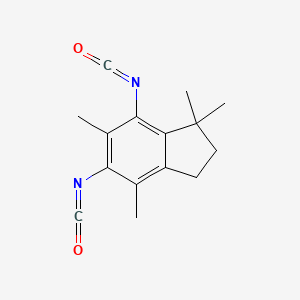
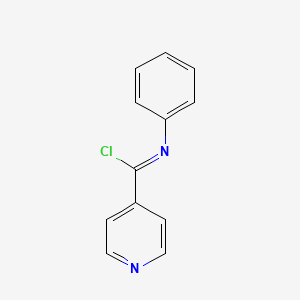

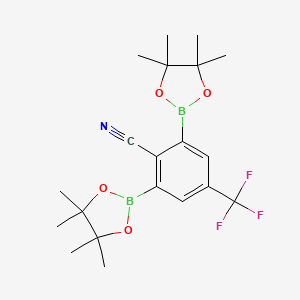
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
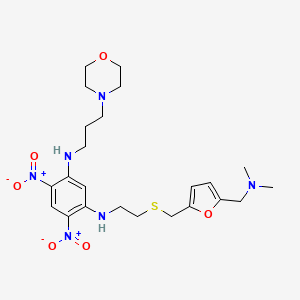
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
